Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate
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Description
Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate is a useful research compound. Its molecular formula is C14H19BrN2O5S2 and its molecular weight is 439.34. The purity is usually 95%.
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Biological Activity
Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate, a compound with molecular formula C17H17BrN2O5S and CAS number 1100757-01-4, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H17BrN2O5S
- Molar Mass : 441.3 g/mol
- Structural Features : The compound features a bromophenyl group, a sulfonamide moiety, and an aminoacetyl group, which may contribute to its reactivity and biological interactions .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown activity against various Gram-positive and Gram-negative bacteria. A study highlighted that certain bromophenyl sulfonamide derivatives demonstrated high antibacterial activity against Staphylococcus aureus and Escherichia coli, with growth inhibition rates exceeding 85% .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is also noteworthy. In vitro studies have shown that related sulfonamide compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. The selectivity of these compounds for COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Protein Binding : The bromophenyl group may facilitate specific interactions with protein targets, enhancing binding affinity.
- Enzyme Inhibition : The sulfonamide moiety is known to act as a competitive inhibitor for certain enzymes, potentially modulating pathways involved in inflammation and infection.
- Metabolic Transformation : Studies suggest that the compound may be metabolized into active metabolites that exert additional biological effects .
Case Study 1: Antimicrobial Screening
A recent study evaluated a series of bromophenyl sulfonamide derivatives for their antimicrobial efficacy. Among these, one compound demonstrated an IC50 value of 0.15 µM against MRSA, indicating potent activity compared to traditional antibiotics .
Compound | Target Bacteria | IC50 (µM) |
---|---|---|
Bromophenyl Derivative A | Staphylococcus aureus | 0.10 |
Bromophenyl Derivative B | Escherichia coli | 0.15 |
Methyl Sulfonamide | Klebsiella pneumoniae | 0.20 |
Case Study 2: Anti-inflammatory Activity
In another study focusing on the anti-inflammatory properties of related compounds, several derivatives were screened for COX-2 inhibition. The most effective compound exhibited an IC50 value of 0.25 µM with a selectivity index significantly higher than that of indomethacin .
Compound | COX-2 Inhibition (IC50 µM) | Selectivity Index |
---|---|---|
Indomethacin | 0.079 | - |
Methyl Sulfonamide A | 0.25 | 31.29 |
Methyl Sulfonamide B | 0.31 | 25.00 |
Properties
IUPAC Name |
methyl 2-[[2-[(4-bromophenyl)sulfonylamino]acetyl]amino]-4-methylsulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O5S2/c1-22-14(19)12(7-8-23-2)17-13(18)9-16-24(20,21)11-5-3-10(15)4-6-11/h3-6,12,16H,7-9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEZXGWZPOZYTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)CNS(=O)(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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